2,5-Dithiocyanatothiophene
Overview
Description
2,5-Dithiocyanatothiophene is a thiophene derivative with the molecular formula C6H2N2S3. Thiophene is a five-membered aromatic ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique electronic properties and chemical reactivity .
Preparation Methods
The synthesis of 2,5-Dithiocyanatothiophene typically involves the thiocyanation of thiophene derivatives. One method includes the reaction of thiocyanogen (SCN)2 with di-2-thienylmercury, chloro-2-thienylmercury, or bromo-2-thienylmagnesium . The reaction conditions often involve the use of solvents like dichloromethane and temperatures around room temperature to slightly elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for larger scale production and higher yields .
Chemical Reactions Analysis
2,5-Dithiocyanatothiophene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Scientific Research Applications
2,5-Dithiocyanatothiophene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Dithiocyanatothiophene involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the derivative used .
Comparison with Similar Compounds
2,5-Dithiocyanatothiophene can be compared with other thiophene derivatives such as:
2-Thiocyanatothiophene: Similar in structure but with only one thiocyanate group, it exhibits different reactivity and applications.
2,5-Dimethylthiophene: Lacks the thiocyanate groups, leading to different chemical properties and uses.
2,5-Dibromothiophene: Contains bromine atoms instead of thiocyanate groups, making it useful for different types of substitution reactions.
The uniqueness of this compound lies in its dual thiocyanate groups, which provide distinct reactivity and make it a versatile intermediate for synthesizing a variety of functionalized thiophene derivatives .
Properties
IUPAC Name |
(5-thiocyanatothiophen-2-yl) thiocyanate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2N2S3/c7-3-9-5-1-2-6(11-5)10-4-8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDAJJNRBDCPFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)SC#N)SC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2N2S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50500363 | |
Record name | Thiene-2,5-diyl bis(thiocyanate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50500363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34099-59-7 | |
Record name | Thiene-2,5-diyl bis(thiocyanate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50500363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,5-dithiocyanatothiophene react with the dipotassium salt of cyclooctatetraene dianion, and what influences the final product?
A1: The reaction of this compound with an equimolar amount of dipotassium salt of cyclooctatetraene dianion in THF results in the formation of potassium 2-thiocyanato-5-thienylmercaptide []. This intermediate product can then undergo further reactions. Interestingly, the reaction environment significantly influences the final product:
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